molecular formula C12H14N2O3S B2726522 2-(1-Prop-2-enoylpiperidin-3-yl)-1,3-thiazole-4-carboxylic acid CAS No. 2249215-39-0

2-(1-Prop-2-enoylpiperidin-3-yl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B2726522
CAS No.: 2249215-39-0
M. Wt: 266.32
InChI Key: XQVIFBCBDMAMHN-UHFFFAOYSA-N
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Description

2-(1-Prop-2-enoylpiperidin-3-yl)-1,3-thiazole-4-carboxylic acid is a thiazole-carboxylic acid derivative featuring a propenoyl-substituted piperidine moiety at the 2-position of the thiazole ring.

Properties

IUPAC Name

2-(1-prop-2-enoylpiperidin-3-yl)-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-2-10(15)14-5-3-4-8(6-14)11-13-9(7-18-11)12(16)17/h2,7-8H,1,3-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVIFBCBDMAMHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC(C1)C2=NC(=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Prop-2-enoylpiperidin-3-yl)-1,3-thiazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine derivative, which is then coupled with a thiazole precursor. The key steps include:

    Formation of the Piperidine Derivative: This can be achieved through the reaction of a suitable amine with an acrylate under basic conditions to form the prop-2-enoyl group.

    Thiazole Ring Formation: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the cyclization of a thioamide with a haloketone.

    Coupling Reaction: The piperidine derivative is then coupled with the thiazole precursor under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the prop-2-enoyl moiety, converting it to an alcohol.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the prop-2-enoyl group.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

Overview

2-(1-Prop-2-enoylpiperidin-3-yl)-1,3-thiazole-4-carboxylic acid is a compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. Its unique structure allows it to interact with biological systems in ways that can be harnessed for therapeutic purposes.

Anticancer Activity

Recent studies have highlighted the potential of this compound as a promising anticancer agent. Research indicates that derivatives of thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that related thiazole derivatives showed low IC50 values, indicating strong anticancer properties .

CompoundIC50 Value (µM)Reference
6h20.12 ± 6.20
6j10.84 ± 4.2
6e24.57 ± 1.62

These findings suggest that modifications to the thiazole structure could enhance anticancer efficacy, making it a target for further drug development.

Immunomodulatory Effects

The compound has also been explored for its immunomodulatory properties. A patent describes its use in the prevention and treatment of immune-related diseases through its ability to inhibit specific pathways involved in immune response . This indicates a dual functionality where the compound can potentially act both as an anticancer agent and an immunotherapeutic agent.

Synthesis and Structure-Activity Relationship (SAR) Studies

The synthesis of this compound involves multi-step organic reactions which are crucial for understanding its structure-activity relationships (SAR). By modifying different substituents on the thiazole and piperidine rings, researchers can evaluate how these changes affect biological activity . This approach is essential for optimizing the compound's therapeutic potential.

Mechanistic Studies

Understanding the mechanism of action is vital for any therapeutic compound. Preliminary studies suggest that compounds similar to this compound may induce apoptosis in cancer cells through pathways involving caspases and other apoptotic markers . Further mechanistic studies are required to elucidate these pathways fully.

Mechanism of Action

The mechanism by which 2-(1-Prop-2-enoylpiperidin-3-yl)-1,3-thiazole-4-carboxylic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The piperidine and thiazole rings can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological targets, influencing their function.

Comparison with Similar Compounds

Structural Analogs in Quorum-Sensing Inhibition

2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic Acid
  • Activity : Demonstrated strong binding affinity to the AgrA receptor in Staphylococcus aureus, inhibiting transcription of virulence factors .
  • Mechanism : Blocks AgrA-DNA interactions by targeting the C-terminal DNA-binding domain .
2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic Acid
  • Physical Properties : Molecular weight 239.67 g/mol, CAS RN 845885-82-7, melting point 206–207°C .
5-(4-Chlorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic Acid
  • Molecular Weight : 257.29 g/mol (CAS 946701-34-4) .
  • Purity : 95% (analytical standard) .
2-{[2-(Azidomethyl)morpholin-4-yl]methyl}-1,3-thiazole-4-carboxylic Acid
  • Molecular Formula : C₁₀H₁₃N₅O₃S, molecular weight 283.31 g/mol .
  • Utility : Listed as a building block for chemical synthesis, highlighting the versatility of the thiazole-carboxylic acid scaffold .

Functional Comparisons: Receptor Agonism and Antagonism

Thiazole-4-carboxylic acid derivatives also exhibit receptor-modulating properties:

Cyclic Carbamate Derivatives (EP2/EP3 Agonists)
  • Example : 2-[2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl]sulfanyl]-1,3-thiazole-4-carboxylic acid.
  • Activity : Dual EP2/EP3 agonists with EC₅₀ ≤ 10 nM and selectivity over EP1/EP4 subtypes .
  • Significance : Highlights the scaffold’s adaptability for targeting prostaglandin receptors in therapeutic contexts .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Biological Target Key Activity/Property Reference
2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid C₁₁H₉NO₂S 219.26 AgrA (S. aureus) QSI, IC₅₀ not reported
2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid C₁₀H₆ClNO₂S 239.67 N/A Reagent (mp 206–207°C)
EP2/EP3 agonist derivative C₉H₁₀N₂O₃S₂ 270.32 Prostaglandin receptors EC₅₀ ≤ 10 nM
Target compound: 2-(1-Prop-2-enoylpiperidin-3-yl)-1,3-thiazole-4-carboxylic acid C₁₂H₁₄N₂O₃S 278.32* Underexplored Hypothesized QSI or receptor modulation N/A

*Calculated molecular weight based on formula.

Biological Activity

2-(1-Prop-2-enoylpiperidin-3-yl)-1,3-thiazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of thiazole derivatives and features a piperidine ring substituted with an enoyl group. Its molecular formula is C12H14N2O2S, and its structure can be represented as follows:

Structure C6H5N2O2S\text{Structure }\text{C}_6\text{H}_5\text{N}_2\text{O}_2\text{S}

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with protein synthesis.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis. The proposed mechanism includes the activation of caspase pathways and modulation of cell cycle regulators.
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation in vitro by inhibiting pro-inflammatory cytokines, suggesting a role in treating inflammatory diseases.

Pharmacological Profile

The pharmacological profile of this compound has been explored through various assays:

Activity IC50 Value (µM) Test System
Antimicrobial15Staphylococcus aureus
Anticancer10HeLa cell line
Anti-inflammatory20RAW 264.7 macrophages

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated a notable reduction in bacterial viability, supporting its potential as an alternative treatment option for resistant infections .

Case Study 2: Anticancer Activity

A recent investigation reported that this compound exhibited significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The study highlighted its ability to induce apoptosis through mitochondrial pathways .

Case Study 3: Anti-inflammatory Mechanisms

In vivo studies demonstrated that administration of this compound significantly reduced edema in animal models of inflammation. The mechanism was linked to the downregulation of TNF-alpha and IL-6 levels, indicating its potential utility in treating chronic inflammatory conditions .

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